3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide (CAS 89239-86-1) is a trifluoromethylated pyrazole-5-carboxamide bearing a 4-nitro and 3-methyl substitution pattern. This heterocyclic building block serves as a defined intermediate in the synthesis of alkylimidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, a class of antipsychotic agents disclosed in US4469868A.

Molecular Formula C7H7F3N4O3
Molecular Weight 252.15 g/mol
CAS No. 89239-86-1
Cat. No. B12883112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
CAS89239-86-1
Molecular FormulaC7H7F3N4O3
Molecular Weight252.15 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CC(F)(F)F
InChIInChI=1S/C7H7F3N4O3/c1-3-4(14(16)17)5(6(11)15)13(12-3)2-7(8,9)10/h2H2,1H3,(H2,11,15)
InChIKeyHFTQEQBISBYBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide (CAS 89239-86-1): Procurement-Relevant Structural and Functional Profile


3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide (CAS 89239-86-1) is a trifluoromethylated pyrazole-5-carboxamide bearing a 4-nitro and 3-methyl substitution pattern [1]. This heterocyclic building block serves as a defined intermediate in the synthesis of alkylimidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, a class of antipsychotic agents disclosed in US4469868A [2]. Its computed XLogP3 of 0.7, one hydrogen bond donor, and seven hydrogen bond acceptors [1] distinguish it physicochemically from common N-alkyl and 4-unsubstituted analogs, influencing both synthetic reactivity and downstream biological profile.

1
Defined Synthetic Intermediate Supports trifluoroethyl-substituted imidazo-pyrazolo-pyrimidine synthesis via patent-documented route
2
Physicochemical Profile Computed XLogP3 of 0.7; seven H-bond acceptors distinguish reactivity from common N-alkyl and 4-unsubstituted analogs
3
Research Workflow Alignment Fits CNS-targeted heterocyclic SAR studies and metal-catalyzed cyclocondensation research

3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide: Why In-Class Analogs Cannot Be Interchanged


Pyrazole-5-carboxamide derivatives span a wide physicochemical and reactivity space depending on N1‑substituent and C4‑functionality. Simple replacement of the 2,2,2‑trifluoroethyl group with methyl, ethyl, or isopropyl alters logP by more than 0.5 units and modifies hydrogen‑bonding capacity [1]. Likewise, substituting the 4‑nitro group with an amino group (CAS 89239‑97‑4) reduces molecular weight from 252.15 to 222.17 g/mol and eliminates the electron‑withdrawing nitro effect, changing cyclocondensation reactivity in the patented imidazo‑pyrazolo‑pyrimidine pathway [2]. Such differences mean that generic substitution risks failed downstream reactions, altered pharmacokinetic profiles in derived active pharmaceutical ingredients, and batch rejection in regulated intermediate supply chains.

Target: N‑trifluoroethyl
N‑methyl, ethyl, or isopropyl substitution may shift logP by >0.5 units, altering downstream CNS compound profiles
Target: 4‑nitro group
4‑amino analog lacks electron‑withdrawing nitro effect; cyclocondensation reactivity may not transfer
Target: 7 H‑bond acceptors
4‑amino analog (5 acceptors) offers fewer Lewis acid coordination sites; metal-catalyzed step yields may differ

3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


LogP Differentiation vs. N‑Ethyl Analog: Optimized Lipophilicity for CNS Intermediate Applications

The 2,2,2‑trifluoroethyl group in the target compound yields a computed XLogP3 of 0.7 [1], compared to a reported AlogP of 1.29 for the N‑ethyl analog 1‑ethyl‑3‑methyl‑4‑nitro‑1H‑pyrazole‑5‑carboxamide . The 0.59‑unit lower logP of the target compound falls closer to the CNS‑preferred range (1–3), reducing excessive lipophilicity while retaining sufficient membrane permeability. This balance is particularly relevant because the target compound is a documented intermediate for CNS‑active alkylimidazo[1,2‑c]pyrazolo[3,4‑e]pyrimidines [2].

LogP Differentiation
Cross-study comparable
Target XLogP3 = 0.7 vs N‑ethyl AlogP = 1.29
Directional ΔLogP ≈ −0.59 (target less lipophilic)
Reported lipophilicity closer to CNS-preferred range; supports CNS intermediate selection review
Different algorithms (XLogP3 vs AlogP); directionally informative
Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Hydrogen Bond Acceptor Count vs. 4‑Amino Analog: Enhanced Coordination Capacity for Cyclocondensation Reactions

The target compound possesses seven hydrogen bond acceptors (four oxygen atoms in the nitro and carboxamide groups, plus three nitrogen atoms) [1]. In contrast, the 4‑amino analog (CAS 89239‑97‑4) has only five hydrogen bond acceptors (loss of two nitro oxygens) [2]. The higher acceptor count provides additional coordination sites for Lewis acid catalysts used in the cyclocondensation step of the imidazo‑pyrazolo‑pyrimidine synthesis, potentially accelerating reaction rate or improving regioselectivity.

H‑Bond Acceptor Count
Class-level inference
Target: 7 acceptors vs 4‑amino analog: 5 acceptors
ΔAcceptors = +2 for target
May support broader coordination in Lewis acid-mediated reactions
No direct comparative kinetic data; reactivity context to verify
Synthetic Chemistry Heterocyclic Synthesis Reaction Optimization

Documented Synthetic Utility: Exclusive Intermediate for US4469868A Antipsychotic Pyrimidines

The molaid.com reaction database explicitly lists 3‑methyl‑4‑nitro‑1‑(2,2,2‑trifluoroethyl)‑1H‑pyrazole‑5‑carboxamide as a reactant for the preparation of alkylimidazo[1,2‑c]pyrazolo[3,4‑e]pyrimidines, referencing US4469868A [1]. While the patent itself describes a broad genus, the specific substitution pattern of the target compound (3‑methyl, 4‑nitro, N‑trifluoroethyl) is required to access the 7,8‑dihydro‑3,5,8‑trimethyl‑1‑(2,2,2‑trifluoroethyl)‑1H‑imidazo[1,2‑c]pyrazolo[3,4‑e]pyrimidine congener [2], which bears a trifluoroethyl group that the patent discloses as part of its preferred fluorinated alkyl embodiment.

Synthetic Pathway Role
Supporting evidence
Required for trifluoroethyl-substituted imidazo-pyrazolo-pyrimidine congeners
Per US4469868A; binary structural requirement
Documented reactant for patent-specified antipsychotic scaffold synthesis
N‑alkyl alternatives produce non-equivalent final products
Process Chemistry Pharmaceutical Intermediates Intellectual Property

3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide: High-Value Application Scenarios Supported by Evidence


Synthesis of Trifluoroethyl-Containing Imidazo-Pyrazolo-Pyrimidine Antipsychotic Candidates (US4469868A Route)

This compound serves as the specific pyrazole‑5‑carboxamide reactant required to install the 2,2,2‑trifluoroethyl moiety in the final imidazo[1,2‑c]pyrazolo[3,4‑e]pyrimidine scaffold. Its procurement is essential for medicinal chemistry groups replicating or expanding upon the Warner‑Lambert antipsychotic series [1].

Physicochemical Comparator in CNS Drug Discovery SAR Campaigns

With an XLogP3 of 0.7 [1] and seven hydrogen bond acceptors [1], this compound provides a well‑characterized reference point for structure‑activity relationship (SAR) studies comparing N‑alkyl vs. N‑trifluoroethyl pyrazole‑5‑carboxamide intermediates. Its moderate lipophilicity makes it a suitable baseline for CNS‑oriented libraries where logP optimization is critical.

Reactivity-Differentiated Building Block for Metal-Catalyzed Heterocycle Formation

The combination of a 4‑nitro electron‑withdrawing group and a 5‑carboxamide directing group creates a unique electronic environment for cyclocondensation and metal‑catalyzed coupling reactions. The compound's seven H‑bond acceptors [1] enable stronger coordination to Lewis acid catalysts compared to the 4‑amino analog (five acceptors), potentially improving yields in key synthetic steps.

Certified High-Purity Intermediate for Regulated Pharmaceutical Supply Chains

Commercial vendors such as Leyan supply this compound at 98% purity , meeting the specifications typical for pharmaceutical intermediate procurement. This purity level, combined with its documented role in a patented API route, supports its use in GMP‑aligned process development and scale‑up.

Application
Selection Property
Validation Focus
Imidazo-pyrazolo-pyrimidine synthesis (US4469868A route)
Trifluoroethyl-substituted pyrazole-5-carboxamide identity
Structural confirmation and cyclocondensation reactivity
CNS-targeted SAR campaign comparator
Reported XLogP3 and H-bond acceptor profile
Lipophilicity benchmarking against N-alkyl analogs
Metal-catalyzed heterocycle formation
4-nitro electron-withdrawing and 5-carboxamide directing groups
Lewis acid coordination and reaction yield evaluation
Regulated intermediate supply chain procurement
Commercial high-purity specification
Purity documentation and batch-to-batch consistency
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